N-Methyl-8-nitroisoquinolin-7-amine

Description

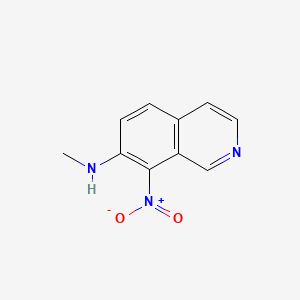

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-8-nitroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-4-5-12-6-8(7)10(9)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMBGQVSOOBNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696588 | |

| Record name | N-Methyl-8-nitroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148556-87-0 | |

| Record name | N-Methyl-8-nitroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of N Methyl 8 Nitroisoquinolin 7 Amine

Nucleophilic Aromatic Substitution on Activated Positions of the Isoquinoline (B145761) Ring

The chemical behavior of N-Methyl-8-nitroisoquinolin-7-amine in the context of nucleophilic aromatic substitution (SNAr) is largely dictated by the strong electron-withdrawing nature of the nitro group at the C-8 position. This group significantly acidifies the protons of the isoquinoline ring system and activates it towards attack by nucleophiles. While specific studies detailing the nucleophilic aromatic substitution reactions of this compound are not extensively documented in publicly available research, the reactivity can be inferred from studies on closely related nitroquinoline and nitroisoquinoline systems.

The presence of the nitro group at C-8, coupled with the electron-donating N-methylamino group at the adjacent C-7 position, creates a unique electronic environment within the molecule. The nitro group strongly activates the benzene (B151609) ring of the isoquinoline system for nucleophilic attack.

Research on analogous electron-deficient nitroquinolines has demonstrated their propensity to undergo direct amination through nucleophilic substitution mechanisms, offering viable synthetic pathways to a variety of amino-substituted derivatives. One of the key reactions in this context is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). The VNS reaction has been studied in electron-deficient nitroquinolines, showcasing a method for direct C-H functionalization. nih.gov In these reactions, a nucleophile attacks a carbon atom of the electron-deficient aromatic ring, followed by the elimination of a leaving group, typically a hydride ion, which is then oxidized. nih.gov

For instance, studies on 5-nitroisoquinoline (B18046) have shown that it readily undergoes oxidative SNH amidation reactions. mdpi.com In these reactions, various amide anions attack the nitro-activated ring, leading to the formation of substituted derivatives. mdpi.com Similarly, the reaction of 1-methyl-nitroquinolinium salts with anilines proceeds via a nucleophilic addition of the aniline (B41778) followed by oxidation of the resulting σH adduct. researchgate.net

In the case of this compound, the positions ortho and para to the powerful electron-withdrawing nitro group are expected to be the most activated towards nucleophilic attack. The N-methylamino group at C-7, being an electron-donating group, would likely influence the regioselectivity of such reactions.

While detailed experimental data and specific data tables for the nucleophilic aromatic substitution reactions of this compound are not available in the reviewed literature, the following table summarizes the types of nucleophilic substitution reactions observed in structurally similar nitro-substituted quinolines and isoquinolines, which can serve as a predictive model for the reactivity of the title compound.

| Reaction Type | Substrate Example | Nucleophile | Typical Product(s) | Reference |

| Vicarious Nucleophilic Substitution (VNS) | 8-Nitroquinoline | 9H-carbazole | 9-(8-Nitroquinolin-7-yl)-9H-carbazole | nih.gov |

| Oxidative SNH Amidation | 5-Nitroisoquinoline | p-Methylbenzamide anion | N-(5-Nitroisoquinolin-8-yl)-4-methylbenzamide | nih.gov |

| Oxidative SNH Aryl Imination | 1-Methyl-8-nitroquinolinium salt | Toluidine | (E-1-Methyl-8-nitro-1H-quinolin-2-ylidene)-4-tolyl-amine | researchgate.net |

It is important to note that in reactions involving nitroquinolines, the nitro group itself can sometimes be displaced by a nucleophile, although this is generally less common than the substitution of hydrogen or a halogen. nih.gov The outcome of the reaction, including the position of substitution and the nature of the product, is highly dependent on the specific nucleophile used, the reaction conditions (such as solvent and temperature), and the presence of any catalysts or oxidizing agents. Further empirical studies are required to fully elucidate the specific pathways and products of nucleophilic aromatic substitution on this compound.

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For N-Methyl-8-nitroisoquinolin-7-amine, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the isoquinoline (B145761) core are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The presence of the electron-withdrawing nitro group at the C8 position and the electron-donating methylamino group at the C7 position significantly influences the chemical shifts of the neighboring protons. For instance, the proton at C1 would likely be the most deshielded, appearing at a high chemical shift. A singlet corresponding to the three protons of the N-methyl group would be expected in the upfield region, and a broader singlet for the NH proton of the secondary amine would also be present.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The number of distinct signals would confirm the number of unique carbon environments. The carbons attached to the nitro group (C8) and the amino group (C7) would show characteristic shifts, and the methyl carbon would appear at a high field.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1 | 8.9 - 9.1 | d | ~5-6 |

| H-3 | 8.7 - 8.9 | d | ~6 |

| H-4 | 8.4 - 8.6 | d | ~6 |

| H-5 | 8.4 - 8.5 | d | ~8 |

| H-6 | 7.8 - 8.0 | d | ~8 |

| NH | 6.7 - 6.9 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 149 - 151 |

| C-3 | 146 - 148 |

| C-4 | 128 - 130 |

| C-4a | 120 - 122 |

| C-5 | 128 - 130 |

| C-6 | 117 - 119 |

| C-7 | 144 - 146 |

| C-8 | 138 - 140 |

| C-8a | 121 - 123 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. science.gov For this compound (C₁₀H₉N₃O₂), the calculated exact mass would be a key identifier. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce the protonated molecule [M+H]⁺.

Beyond molecular formula confirmation, HRMS can also provide structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, characteristic bond cleavages can be identified. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO₂), the methyl group (CH₃), or other neutral losses, providing further confirmation of the compound's structure.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ |

| Calculated Exact Mass | 203.0695 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The nitro group (NO₂) would exhibit two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1570-1485 cm⁻¹ and a symmetric stretch between 1370-1320 cm⁻¹. bldpharm.com The N-H bond of the secondary amine would produce a single, relatively weak stretching band in the region of 3350-3310 cm⁻¹. ap-hm.fr The C-N stretching vibration of the aromatic amine would be observed in the 1335-1250 cm⁻¹ range. ap-hm.fr Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. The aromatic C=C and C=N bond stretching vibrations of the isoquinoline ring would be found in the 1600-1400 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (N-CH₃) | Stretch | 2800 - 3000 | Medium-Weak |

| Secondary Amine (N-H) | Stretch | 3310 - 3350 | Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice.

To date, a published crystal structure for this compound has not been identified in the crystallographic databases. However, the crystal structures of numerous related nitro-substituted quinoline (B57606) and isoquinoline derivatives have been reported. mdpi.comnordmann.globalresearchgate.net These studies often reveal planar aromatic systems with specific intermolecular packing motifs dictated by the nature and position of the substituents. It is reasonable to expect that this compound would also form a crystalline solid, and its structural analysis via X-ray diffraction would be a critical step in its full characterization.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For N-Methyl-8-nitroisoquinolin-7-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density, molecular orbital energies, and spectroscopic parameters.

The presence of the electron-donating N-methylamino group and the electron-withdrawing nitro group on the isoquinoline (B145761) scaffold creates a "push-pull" system. This electronic arrangement significantly influences the molecule's properties. DFT studies on similar amino-nitro aromatic compounds have shown that such substitutions lead to a reduced HOMO-LUMO energy gap, which is indicative of increased molecular reactivity and potential for nonlinear optical (NLO) properties. tandfonline.comresearchgate.net The calculated HOMO and LUMO distributions would likely show the HOMO localized on the electron-rich portion of the molecule (the amino group and the aromatic ring), while the LUMO would be concentrated on the electron-deficient nitro group.

The stability of the molecule can be assessed through the calculation of its total energy and heat of formation. DFT calculations on related nitroaromatic compounds have demonstrated that the position of substituents significantly impacts thermodynamic stability. tandfonline.commdpi.com For this compound, intramolecular hydrogen bonding between the amine proton and an oxygen atom of the nitro group could contribute to its conformational stability.

Theoretical spectroscopic data can also be predicted using DFT. The calculated ¹H and ¹³C NMR chemical shifts, after being scaled and compared with experimental data for analogous structures, can aid in structural confirmation. researchgate.net Similarly, theoretical vibrational frequencies (IR and Raman) can be calculated to help assign experimental spectral bands. The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions and the maximum absorption wavelengths (λmax). researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic and Spectroscopic Properties of this compound (Hypothetical Data)

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Indicator of molecular stability. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | Influences chemical reactivity and electronic transitions. scispace.com |

| Dipole Moment | ~D Debye | Measures the overall polarity of the molecule. |

| ¹H NMR (δ, ppm) | Amine N-H: ~7.5, Methyl C-H: ~3.0, Aromatic C-H: 7.0-8.5 | Predicts the proton chemical environments for structural elucidation. |

| ¹³C NMR (δ, ppm) | C-NO₂: ~150, C-NHMe: ~145, Aromatic C: 110-140, Methyl C: ~30 | Predicts the carbon chemical environments for structural elucidation. |

| UV-Vis (λmax) | ~400 nm | Corresponds to π → π* and n → π* electronic transitions, influenced by the push-pull system. |

Note: The values in this table are hypothetical and serve as illustrations based on trends observed in related compounds. Actual experimental or more detailed computational studies would be required for precise values.

Molecular Modeling for Chemical Interaction Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with its environment, including other molecules like solvents or biological macromolecules. For this compound, molecular modeling can provide insights into its intermolecular interaction patterns, which are fundamental to its chemical and physical behavior.

Studies on substituted isoquinolines have utilized molecular modeling to understand their binding affinities with biological targets. nih.govusc.gal These models often involve docking simulations where the molecule is placed into the active site of a protein to predict its binding orientation and affinity. The specific arrangement of the methylamino and nitro groups in this compound would dictate its potential hydrogen bonding, electrostatic, and hydrophobic interactions. The nitro group can act as a hydrogen bond acceptor, while the amine group can be a hydrogen bond donor. The isoquinoline ring system provides a planar surface for π-π stacking interactions. researchgate.net

Molecular electrostatic potential (MEP) maps are a valuable tool in molecular modeling. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating regions susceptible to electrophilic attack or favorable for interacting with positive charges. bibliotekanauki.pl Positive potential (blue) would be expected around the amine hydrogen, highlighting its potential as a hydrogen bond donor.

Solvation models, such as the Polarizable Continuum Model (PCM), can be used to study the interaction of this compound with different solvents, which is crucial for understanding its solubility and reactivity in various media. psgcas.ac.in

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Molecular Feature Involved | Potential Significance |

| Hydrogen Bond Donor | N-H of the methylamino group | Interaction with hydrogen bond acceptors (e.g., water, protein backbones). |

| Hydrogen Bond Acceptor | Oxygen atoms of the nitro group, Nitrogen of the isoquinoline ring | Interaction with hydrogen bond donors (e.g., water, amino acid side chains). |

| π-π Stacking | Isoquinoline aromatic ring system | Interactions with other aromatic systems (e.g., DNA bases, aromatic amino acids). researchgate.net |

| Electrostatic Interactions | Polar C-NO₂ and C-N bonds | Governs interactions with charged or polar species in the environment. |

| Hydrophobic Interactions | Methyl group and aromatic rings | Contribution to binding in nonpolar pockets of proteins. |

Quantum Chemical Calculations for Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by identifying its most reactive sites and modeling potential reaction pathways. For this compound, these calculations can provide a theoretical framework for understanding its chemical transformations.

The distribution of frontier molecular orbitals (HOMO and LUMO) is a key indicator of reactivity. As mentioned, the HOMO is expected to be located on the amino-substituted part of the molecule, suggesting this region is prone to electrophilic attack. Conversely, the LUMO's localization on the nitro-substituted part indicates susceptibility to nucleophilic attack. mdpi.comresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, can quantify the molecule's reactivity. These include chemical potential, hardness, softness, and the electrophilicity index. researchgate.netscispace.com A high electrophilicity index for this compound would suggest it is a strong electrophile, likely to react with nucleophiles.

Quantum chemical calculations can also be used to model the transition states of potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. frontiersin.orgdtic.mil By calculating the activation energies for different pathways, it is possible to predict the most likely reaction products under specific conditions. For instance, the presence of the activating amino group and the deactivating nitro group will direct the regioselectivity of further electrophilic or nucleophilic substitutions on the aromatic ring.

Table 3: Predicted Reactivity Parameters and Reactive Sites for this compound (Hypothetical Data)

| Parameter/Site | Predicted Characteristic | Implication for Reactivity |

| Most Nucleophilic Site | Nitrogen of the amino group | Prone to reactions with electrophiles (e.g., alkylation, acylation). |

| Most Electrophilic Site | Carbon atom bearing the nitro group (C8) and adjacent carbons | Susceptible to nucleophilic attack, potentially leading to substitution of the nitro group. researchgate.net |

| Protonation Site | Nitrogen of the isoquinoline ring or amino group | Influences the molecule's behavior in acidic media. |

| Reduction Site | Nitro group | Can be reduced to a nitroso or amino group, significantly altering the molecule's properties. |

| Electrophilicity Index (ω) | High | Indicates a strong electrophilic character, favoring reactions with nucleophiles. researchgate.net |

Computational Analysis of Tautomerism and Conformational Preferences

Tautomerism, the migration of a proton between two atoms in a molecule, is a possibility for this compound. Specifically, an amino-imino tautomerism could exist, where the proton from the methylamino group migrates to the nitrogen of the isoquinoline ring. Computational studies on similar heterocyclic amines have shown that the relative stability of tautomers is influenced by the electronic nature of substituents and the solvent environment. mdpi.comacs.orgnih.gov

Quantum chemical calculations can determine the relative energies of the different tautomers and the energy barriers for their interconversion. sapub.org For this compound, it is likely that the amine tautomer is significantly more stable than the imine tautomer due to the preservation of the aromaticity of the isoquinoline ring system. The inclusion of explicit solvent molecules in the computational model can be crucial for accurately predicting tautomeric equilibria, as intermolecular hydrogen bonding with the solvent can compete with intramolecular hydrogen bonds and influence the stability of different forms. nih.gov

Conformational analysis focuses on the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation around single bonds. For this compound, the primary conformational flexibility lies in the orientation of the methyl group of the amine and the nitro group. Computational methods can be used to perform a potential energy surface scan by rotating these groups to identify the most stable conformers. sapub.orgbenthamopen.com The lowest energy conformation is likely to be one that maximizes favorable intramolecular interactions, such as the previously mentioned hydrogen bond between the amine proton and a nitro group oxygen, while minimizing steric hindrance.

Table 4: Analysis of Tautomeric and Conformational Preferences (Hypothetical)

| Isomeric Form | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Amine Tautomer (Planar) | 0 (Reference) | Aromaticity of the isoquinoline ring, potential for intramolecular H-bond. |

| Amine Tautomer (Twisted) | > 0 | Steric hindrance between substituents, disruption of planarity. |

| Imino Tautomer | High | Loss of aromaticity in the heterocyclic ring. |

| Conformer 1 (H-bonded) | Lowest | Stabilization from intramolecular hydrogen bond between NH and O₂N. |

| Conformer 2 (Non-H-bonded) | Higher | Lack of intramolecular H-bond stabilization. |

Advanced Analytical Methodologies for Purity Assessment and Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile synthetic compounds like N-Methyl-8-nitroisoquinolin-7-amine. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradation products.

Method Development Insights: Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For nitroaromatic compounds, reversed-phase (RP) HPLC is the most common approach. epa.gov A C18 or Phenyl-Hydride column is often effective, providing a nonpolar stationary phase that interacts with the aromatic isoquinoline (B145761) core. mtc-usa.com

The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of all components in a complex sample mixture. nih.gov The inclusion of a small amount of acid, such as formic acid, can improve peak shape by ensuring the amine functional group is protonated. mtc-usa.com UV detection is well-suited for this compound, given that the nitroaromatic system provides a strong chromophore, with detection wavelengths typically set around 254 nm. mtc-usa.com

Purity Determination: Once a separation method is optimized, the purity of a synthesized batch of this compound can be determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks. For quantitative analysis, a calibration curve would be generated using a highly purified reference standard. acs.org The precision of the method is often assessed by repeated injections of the same sample, with the relative standard deviation (%RSD) of the peak area being a key metric. pnrjournal.com

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Precursors and Byproducts

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for identifying volatile impurities, unreacted starting materials (precursors), and byproducts from its synthesis.

Application in Synthesis Monitoring: The synthesis of this compound could involve precursors such as 7-methyl-8-nitroquinoline (B1293703) or involve methylation steps. sielc.com These precursors and potential side-reaction products, like isomers or demethylated species, might be sufficiently volatile for GC-MS analysis. The technique couples the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov As components elute from the GC column, they are ionized, and the resulting fragmentation pattern (mass spectrum) serves as a chemical fingerprint, allowing for structural elucidation and identification. nih.gov

For instance, analyzing a crude reaction mixture could reveal the presence of unreacted 8-nitroisoquinolin-7-amine or byproducts from over-methylation. This information is vital for optimizing reaction conditions to maximize yield and purity. Headspace SPME-GC-MS is a particularly powerful variation for detecting trace volatile compounds in a sample matrix. nih.gov

Typical GC-MS Conditions for Related Analytes:

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Analysis of N-nitrosamines, which share some structural similarities with nitro compounds, often utilizes GC-MS for detection and quantification, highlighting the method's applicability to nitrogen-containing heterocycles. scirp.org

Chromatographic Purification Techniques in Synthetic Chemistry Research

Following synthesis, the crude product containing this compound must be purified. Chromatographic techniques are the most powerful methods for isolating the target compound to a high degree of purity.

Flash Chromatography: For preparative scale purification, flash chromatography is a commonly used, rapid form of column chromatography. It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) chosen based on preliminary analysis by thin-layer chromatography (TLC). The mobile phase for a compound like this compound would likely be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve differential partitioning of the components. The solvent polarity is optimized to ensure the target compound has a retention factor (Rf) of approximately 0.3-0.4 for effective separation.

Preparative HPLC: For achieving the highest possible purity, especially for creating an analytical standard, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. sielc.com Fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical HPLC) are combined.

Other Relevant Techniques: Anion exchange chromatography is another powerful technique, particularly useful for purifying compounds with acidic protons or those that can carry a negative charge, such as oligonucleotides. youtube.com While less common for small molecules like the one , it demonstrates the breadth of chromatographic tools available to the synthetic chemist. youtube.com The choice of purification strategy is always tailored to the specific properties of the molecule and the impurities present. youtube.com

Research Applications and Future Directions

Utility as a Versatile Synthetic Intermediate for Complex Nitrogen-Containing Heterocycles

N-Methyl-8-nitroisoquinolin-7-amine serves as a highly valuable intermediate in the construction of more complex nitrogen-containing heterocyclic systems. The strategic placement of its functional groups—an electron-withdrawing nitro group and an electron-donating methylamino group—significantly influences the reactivity of the isoquinoline (B145761) core. The nitro group, particularly at the 8-position, activates the aromatic ring towards nucleophilic aromatic substitution reactions (SNAr). This enhanced reactivity allows for the introduction of various nucleophiles, paving the way for diverse molecular architectures.

The dual electronic nature of its substituents makes this compound a key precursor for creating fused heterocyclic systems. For instance, the nitro group can be chemically reduced to an amine, which can then participate in cyclization reactions with the adjacent methylamino group or other introduced functionalities. This strategy is pivotal in synthesizing polycyclic aromatic alkaloids and related structures. Research into vicarious nucleophilic substitution (VNS) reactions on electron-deficient nitroquinoline systems has further expanded the synthetic toolbox, enabling direct amination and arylamination to produce complex derivatives. researchgate.net The development of reliable methods for these transformations is crucial for accessing novel molecular scaffolds that are otherwise difficult to synthesize.

The table below summarizes key reactions where nitro-substituted isoquinolines act as precursors to complex heterocyclic systems.

| Precursor Type | Reaction Type | Resulting Heterocycle | Significance |

| Nitro-amino isoquinolines | Reductive Cyclization | Fused polycyclic systems (e.g., Pyrido[4,3-a]phenazines) mdpi.com | Access to complex, biologically relevant scaffolds. mdpi.com |

| Nitroquinolines | Vicarious Nucleophilic Substitution (VNS) | Amino-substituted quinolines/isoquinolines researchgate.net | Direct C-H functionalization to build substituted heterocycles. researchgate.net |

| 5-Nitroisoquinoline (B18046) | SNH Amidation | Amido-nitroisoquinolines and Amido-nitrosoisoquinolines mdpi.comresearchgate.net | Creates novel amide and urea (B33335) derivatives directly on the isoquinoline core. mdpi.comresearchgate.net |

Exploration of Structural Modifications for Chemical Probe Development

The inherent structural and electronic features of this compound make it an attractive scaffold for the design of chemical probes. A chemical probe is a small molecule used to study biological systems, and the rigid aromatic structure of this compound provides a stable platform for attaching reporter groups like fluorophores.

Researchers have proposed that the compound's functional groups can be leveraged for specific sensing applications. For example, the amine group can be conjugated with fluorophores, such as dansyl chloride, to create pH-sensitive probes. Such probes could be used in cellular imaging to monitor pH changes within organelles like lysosomes. Furthermore, the amine moiety can be modified with chelating agents to develop sensors for specific metal ions.

The development of probes for studying nucleic acids represents another promising avenue. The related compound 1-methyl-7-nitroisatoic anhydride (B1165640) (1M7) is used in SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) experiments to probe RNA structures. nih.gov The nitro group in these molecules is crucial for their reactivity. Given the structural similarities, this compound and its derivatives could be explored for similar applications, potentially offering different reactivity profiles or specificities for nucleic acid mapping. nih.gov

Advancements in Sustainable and Green Chemistry Approaches for Synthesis of Nitroisoquinoline Derivatives

The synthesis of isoquinoline derivatives, including nitro-substituted compounds, is undergoing a significant transformation driven by the principles of green chemistry. jddhs.commdpi.com Traditional synthetic methods often rely on harsh reaction conditions, hazardous reagents, and generate substantial waste. jddhs.comresearchgate.net Modern approaches seek to overcome these limitations by improving efficiency and reducing environmental impact. mdpi.comijnc.ir

Key advancements in the sustainable synthesis of isoquinoline derivatives include:

Catalysis: The use of 3d-transition-metal catalysts (e.g., iron, copper, manganese) is a major focus. researchgate.netbohrium.com These metals are more abundant, less toxic, and cheaper than precious metal catalysts (e.g., palladium), making them a more sustainable choice for facilitating reactions like cross-couplings and annulations. bohrium.com

Alternative Solvents and Solvent-Free Reactions: Green chemistry encourages the replacement of volatile organic compounds (VOCs) with safer alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.comijnc.ir Solvent-free reactions, such as those using mechanochemical methods (ball milling), eliminate solvent waste entirely. ijnc.ir

Energy Efficiency: Techniques like microwave-assisted synthesis and continuous flow processing can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.commdpi.com

Atom Economy: Synthetic strategies are increasingly designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing byproducts. jddhs.com The oxidative nucleophilic substitution of hydrogen (SNH) is one such atom-economical method for functionalizing π-deficient systems like nitroisoquinolines. mdpi.com

These green chemistry principles are directly applicable to the synthesis of this compound and its derivatives, promising more environmentally benign and efficient production routes for research and industry. jddhs.com

Emerging Methodologies in Isoquinoline Functionalization for Research Purposes

Beyond classical name reactions like the Pictet-Spengler and Bischler-Napieralski syntheses, a new wave of methodologies is providing unprecedented access to diversely functionalized isoquinolines. researchgate.netnih.gov These modern techniques offer milder conditions, broader substrate scope, and the ability to introduce functional groups at various positions of the isoquinoline ring with high precision.

The table below highlights several emerging synthetic methodologies.

| Methodology | Description | Advantages |

| Direct C-H Functionalization mdpi.com | Involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often using a transition-metal catalyst. | High atom and step economy, avoids pre-functionalization of substrates. mdpi.com |

| Oxidative Nucleophilic Substitution of Hydrogen (SNH) mdpi.com | A method for introducing nucleophiles onto electron-deficient aromatic rings (like nitroisoquinolines) by formally replacing a hydrogen atom. | Allows for direct amination and arylamination without requiring a leaving group; often uses environmentally benign oxidants. mdpi.comdntb.gov.ua |

| Transition-Metal-Catalyzed Annulation bohrium.com | Construction of the isoquinoline ring system through cyclization reactions catalyzed by 3d-transition metals like cobalt, nickel, or copper. | Provides access to complex isoquinoline cores under mild conditions with high functional group tolerance. bohrium.comrsc.org |

| Photoredox Catalysis | Uses visible light to initiate single-electron transfer processes, enabling novel bond formations and cyclizations under exceptionally mild conditions. | High selectivity, low energy input, and access to unique reaction pathways. |

These advanced synthetic methods are revolutionizing the field, enabling chemists to build libraries of complex isoquinoline derivatives for drug discovery and materials science. nih.gov The application of these techniques to this compound and related precursors will undoubtedly unlock new research opportunities and accelerate the development of novel functional molecules.

Q & A

Q. Q1: What are the standard synthetic routes for N-Methyl-8-nitroisoquinolin-7-amine, and how can yields be optimized?

A: The compound is typically synthesized via nitration of methyl-substituted isoquinoline precursors. A common method involves using copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) under mild acidic conditions (e.g., H₂SO₄). Key variables affecting yield include reaction temperature (optimized at 0–5°C), stoichiometry of the nitrating agent, and post-reaction neutralization protocols. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended . For optimization, pre-activation of the isoquinoline core with electron-withdrawing groups (e.g., methyl) enhances nitration efficiency .

Q. Q2: What analytical techniques are most reliable for characterizing this compound?

A: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. The nitro group’s deshielding effect appears as distinct peaks in ¹H NMR (δ 8.5–9.5 ppm for aromatic protons). For MS, electrospray ionization (ESI) in positive mode typically shows [M+H]⁺ ions. Purity validation via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is advised .

Advanced Reactivity and Mechanistic Insights

Q. Q3: How does the nitro group influence the compound’s reactivity in substitution reactions?

A: The nitro group acts as a strong meta-directing electrophile, facilitating nucleophilic aromatic substitution (SNAr) at the C-7 position. For example, amines or thiols can displace the nitro group under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reaction kinetics depend on solvent polarity and the nucleophile’s strength . Computational studies (DFT) suggest that the nitro group’s electron-withdrawing effect lowers the activation energy for SNAr by stabilizing transition states .

Q. Q4: What are the challenges in reducing the nitro group to an amine, and how can side reactions be mitigated?

A: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) may lead to over-reduction of the isoquinoline ring. To prevent this, use controlled conditions:

- For hydrogenation: Low pressure (1–2 atm H₂) and short reaction times.

- For SnCl₂: Stoichiometric control (1.2–1.5 eq) in ethanol at 50°C.

Monitor progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Contradictions in Experimental Data

Q. Q5: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

A: Contradictions may arise from tautomerism or impurities. For example:

- Tautomerism : The amine group at C-7 can tautomerize with the nitro group, causing peak splitting. Use deuterated DMSO to stabilize tautomers.

- Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., demethylated derivatives) may co-elute. Employ preparative HPLC or 2D NMR (COSY, HSQC) for structural confirmation .

Q. Q6: Why do synthetic yields vary significantly across published protocols?

A: Variations stem from:

- Substrate purity : Impurities in the methyl-substituted precursor reduce nitration efficiency. Pre-purify via recrystallization.

- Moisture sensitivity : Nitration is moisture-sensitive; use anhydrous solvents and inert atmospheres.

- Catalyst aging : Freshly prepared Cu(NO₃)₂·3H₂O improves reproducibility .

Research Applications

Q. Q7: How can this compound be utilized in fluorescent probe design?

A: The compound’s rigid aromatic structure and nitro/amine functional groups enable conjugation with fluorophores (e.g., dansyl chloride) for pH-sensitive probes. Applications include:

- Cellular imaging : Track lysosomal pH changes (excitation/emission at 350/450 nm).

- Metal ion sensing : Modify the amine group with chelating moieties (e.g., EDTA) for Cu²⁺ detection .

Q. Q8: What methodologies are recommended for studying its stability under physiological conditions?

A: Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via LC-MS.

- Light sensitivity : Expose to UV (254 nm) and monitor nitro-to-amine conversion. Use amber vials for storage .

Safety and Handling

Q. Q9: What are the critical safety protocols for handling this compound?

A: The compound is classified as harmful (H302, H312, H332). Required precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Q. Q10: How should researchers address potential nitrosamine contamination during synthesis?

A: Nitrosamine formation is unlikely due to the absence of secondary amines. However, validate via LC-MS/MS using a MRM transition (e.g., m/z 189 → 143) and confirm with a nitrosamine-specific column (e.g., Zorbax SB-C18) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.